molecular formula C24H18N4O3S3 B2521419 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide CAS No. 361170-96-9

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide

Cat. No.: B2521419
CAS No.: 361170-96-9
M. Wt: 506.61
InChI Key: QPTKJQZJOKSJHD-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is a complex organic compound that features a unique combination of indole, sulfonyl, and benzamide groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Scientific Research Applications

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

It is suggested that the compound may have potential applications in organic electronics

Mode of Action

It is noted that the compound has a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound may interact with its targets through π–π stacking, a common mode of interaction in organic compounds.

Biochemical Pathways

The compound is noted to have high oxidative stability , which could potentially influence redox-related biochemical pathways.

Result of Action

It is noted that the compound has been used in the construction of covalent organic frameworks (cofs) for photocatalytic reduction of cr(vi) and synergistic removal of organic pollutants . This suggests that the compound may have potential applications in environmental remediation.

Action Environment

It is noted that the compound has been used in photocatalytic applications , suggesting that light exposure may influence its activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The sulfonylation of the indole derivative is typically achieved using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and sulfonylation steps, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole nucleus.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.

    Sulindac: Another NSAID with a sulfonyl group.

Uniqueness

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is unique due to its combination of indole, sulfonyl, and benzamide groups, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3S3/c1-14-25-21-20(32-14)11-10-18-22(21)33-24(26-18)27-23(29)16-6-8-17(9-7-16)34(30,31)28-13-12-15-4-2-3-5-19(15)28/h2-11H,12-13H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTKJQZJOKSJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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